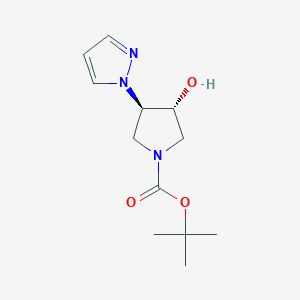

Tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Intermediates in Pharmaceutical Compounds

Tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate serves as an important intermediate in synthesizing biologically active compounds. For instance, Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound related to crizotinib, a drug used for treating certain types of lung cancer (Kong et al., 2016).

Studies in Regioselectivity and Reaction Media

Research conducted by Martins et al. (2012) focused on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, exploring the effects of different reaction media and regioselectivity. This study contributes to understanding the chemical properties and reactions involving tert-butyl-pyrazoles (Martins et al., 2012).

Role in Structural Chemistry

The study of the molecular structure of similar compounds is also significant. For example, Richter et al. (2009) investigated the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting the dihedral angles formed between different components of the molecule (Richter et al., 2009).

Multigram Synthesis for Potential Therapeutics

Research on the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, as reported by Iminov et al. (2015), indicates the potential of tert-butyl-substituted pyrazoles in the development of therapeutic agents (Iminov et al., 2015).

Development of Acetyl-CoA Carboxylase Inhibitors

The synthesis of acetyl-CoA carboxylase inhibitors, which included N-2 tert-butyl pyrazolospirolactam core, is another area where this compound finds relevance. This work by Huard et al. (2012) contributes to the field of enzyme inhibition, which is crucial in drug development (Huard et al., 2012).

Involvement in X-ray Studies

Didierjean et al. (2004) conducted X-ray studies revealing important structural information about similar tert-butyl substituted compounds, contributing to the understanding of molecular structures and interactions (Didierjean et al., 2004).

Mechanism of Action

- The tert-butyl group (tert-Bu) in EN300-27716612 plays a crucial role in its reactivity and stability . It may influence its binding to specific receptors or enzymes.

Target of Action

Pharmacokinetics (ADME)

properties

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-7-9(10(16)8-14)15-6-4-5-13-15/h4-6,9-10,16H,7-8H2,1-3H3/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZDIKVRPJEMBM-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B2354491.png)

![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)

![4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2354495.png)

![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)

![3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2354499.png)

![2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide](/img/structure/B2354500.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2354505.png)

![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)